molecular formula C26H25N3O2S2 B12192512 4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12192512
M. Wt: 475.6 g/mol
InChI Key: QGRUFDWEPJHGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide features a benzamide core linked to a dihydrothiazole ring substituted with phenylimino, tetrahydrofuran (THF)-methyl, and thiophen-2-yl groups. Its synthesis likely involves condensation reactions and heterocyclic ring formation, as seen in analogues such as (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ().

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

4-methyl-N-[3-(oxolan-2-ylmethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)24(30)28-25-23(22-10-6-16-32-22)29(17-21-9-5-15-31-21)26(33-25)27-20-7-3-2-4-8-20/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30)

InChI Key

QGRUFDWEPJHGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CC4CCCO4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon center.

    Formation of the Phenylimino Group: The phenylimino group can be formed through a condensation reaction between aniline and an appropriate carbonyl compound.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is not well-documented. based on its structure, it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Substituents Reference
Target Compound Dihydrothiazole Thiophen-2-yl, THF-methyl, phenylimino -
(Z)-N-[3-(2-Methoxyphenyl)-...]benzamide Dihydrothiazole 2-Methoxyphenyl, phenyl
N-(5-Isoxazol-5-yl-...)-benzamide 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl
1,2,4-Triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl

Table 2: Spectroscopic Data Comparison

Compound IR C=O (cm⁻¹) ¹H-NMR (δ, ppm) Key Absence (IR)
Target Compound ~1680 7.5–8.0 (thiophene H) C=S (1247–1255 cm⁻¹)
N-(5-Isoxazol-5-yl-...)-benzamide 1606 7.36–7.72 (aromatic H) -
1,2,4-Triazole-3-thiones - 7.50–7.71 (aromatic H) C=O (1663–1682 cm⁻¹)

Biological Activity

4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound notable for its biological activity. This compound belongs to the class of thiazole derivatives, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structure of this compound, featuring a thiazole ring, a benzamide moiety, and various substituents such as a phenyl group and tetrahydrofuran ring, contributes to its biological potential.

The molecular formula of this compound is C26H25N3O2S2C_{26}H_{25}N_{3}O_{2}S_{2} with a molecular weight of 475.6 g/mol. The detailed chemical structure is essential for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC26H25N3O2S2
Molecular Weight475.6 g/mol
IUPAC Name4-methyl-N-[3-(oxolan-2-ylmethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide
InChI KeyQGRUFDWEPJHGNL-UHFFFAOYSA-N

The biological activity of 4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may exhibit its effects by:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are critical in cancer progression or inflammation.
  • Receptor Modulation : The compound could interact with specific receptors affecting cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in cancer cells.

Biological Activity Studies

Recent studies have evaluated the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Activity : Compounds with thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in tumorigenic cells.
    • Case Study : A study demonstrated that thiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : Some thiazole derivatives have been reported to possess antibacterial and antifungal activities. These compounds disrupt microbial cell function through various mechanisms.
    • Case Study : A derivative showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Comparative Analysis

The following table summarizes the biological activities reported for various thiazole derivatives:

Compound NameActivity TypeIC50/MIC Values
Thiazole Derivative AAnticancerIC50 = 10 µM
Thiazole Derivative BAntimicrobialMIC = 25 µg/mL
4-methyl-N-[...]AnticancerPending

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.